Cas no 2563849-41-0 ([9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo-)
![[9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo- structure](https://www.kuujia.com/scimg/cas/2563849-41-0x500.png)
[9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo- Chemical and Physical Properties
Names and Identifiers
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- [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo-
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- Inchi: 1S/C28H18Br2N2/c29-15-9-11-21-23(13-15)25(17-5-1-3-7-19(17)27(21)31)26-18-6-2-4-8-20(18)28(32)22-12-10-16(30)14-24(22)26/h1-14H,31-32H2
- InChI Key: KZVVXVMYBDUGPA-UHFFFAOYSA-N
- SMILES: C1=C2C(C(N)=C3C(=C2C2C4=CC(Br)=CC=C4C(N)=C4C=2C=CC=C4)C=CC=C3)=CC=C1Br
[9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB588322-10mg |
2,2'-Dibromo-[9,9'-bianthracene]-10,10'-diamine; . |
2563849-41-0 | 10mg |
€395.00 | 2025-03-19 | ||
abcr | AB588322-10 mg |
2,2'-Dibromo-[9,9'-bianthracene]-10,10'-diamine; . |
2563849-41-0 | 10mg |
€395.00 | 2023-07-10 |
[9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo- Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
Additional information on [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo-
Professional Introduction to [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo (CAS No. 2563849-41-0)
[9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo (CAS No. 2563849-41-0) is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of bianthracene derivatives, which are known for their unique structural and electronic properties. The presence of bromine substituents at the 2,2'-positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The structure of [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo consists of two anthracene units connected by an amine bridge. This bifunctional nature allows for diverse chemical modifications and applications in various fields, including materials science and medicinal chemistry. The compound's extended π-conjugation system contributes to its exceptional photophysical properties, making it a promising candidate for optoelectronic applications.
In recent years, there has been a surge in research focused on developing novel materials with enhanced light-harvesting capabilities. [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo has been extensively studied for its potential use in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Its high molecular planarity and strong electron-withdrawing nature make it an ideal candidate for designing efficient electron-transport materials. Furthermore, the bromine substituents facilitate further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures.
One of the most compelling aspects of [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo is its role in the development of new anticancer agents. Bianthracene derivatives have shown promising biological activity due to their ability to intercalate into DNA and disrupt DNA replication and transcription. The brominated version of this compound has been investigated for its potential as a kinase inhibitor. Preliminary studies suggest that it can selectively inhibit certain kinases involved in cancer cell proliferation. This has opened up new avenues for drug discovery and development in oncology.
The synthesis of [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo involves multi-step organic transformations that require precise control over reaction conditions. The key steps include bromination of anthracene precursors followed by diamination to introduce the amine bridge. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies highlight the compound's importance as a building block in modern organic synthesis.
Recent advancements in computational chemistry have also played a crucial role in understanding the properties of [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo. Molecular modeling studies have provided insights into its electronic structure and reactivity. These computational insights have guided experimental efforts and have helped in designing more efficient synthetic routes. Additionally, theoretical calculations have been used to predict the compound's biological activity and to identify potential binding sites on target proteins.
The application of [9,9'-Bianthracene]-10,10'-diamine, 2,2'-dibromo extends beyond pharmaceuticals and materials science. It has found utility in the field of sensors due to its sensitivity to environmental stimuli such as light and oxygen. The compound's ability to undergo reversible photochemical reactions makes it an excellent candidate for developing chemical sensors that can detect trace amounts of analytes in real-time.
In conclusion,[9,9’-Bianthracene]-10,10’-diamine,2,2’-dibromo (CAS No.2563849-41-0) is a versatile compound with significant potential across multiple scientific disciplines.Its unique structural features,combined with its reactivity,make it an invaluable tool for researchers working on cutting-edge technologies.As our understanding of its properties continues to grow,we can expect to see even more innovative applications emerging from this fascinating molecule.
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